

G-1 Treatment Protocol for In Vitro Cell Culture: Application Notes

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For Researchers, Scientists, and Drug Development Professionals

Introduction

G-1 (1-[(3aR,4S,9bS*)-4-(6-Bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]-ethanone) is a potent and selective, non-steroidal agonist for the G protein-coupled estrogen receptor (GPER), also known as GPR30.[1] Unlike the classical nuclear estrogen receptors (ERα and ERβ), GPER is a seven-transmembrane receptor that mediates rapid, non-genomic estrogenic signaling.[1][2] G-1 serves as a critical tool for investigating the diverse physiological and pathological roles of GPER. Its in vitro activities are extensive, including the regulation of cell proliferation, migration, and apoptosis in a variety of cell types.[1] This document provides detailed protocols for the in vitro application of G-1, summarizes key quantitative data, and illustrates the primary signaling pathways involved.

Recent studies have also suggested that G-1 can exert effects in a GPER-independent manner, potentially through direct interaction with microtubules or other cellular targets.[3][4][5] Therefore, it is crucial to consider and experimentally control for these potential off-target effects.

Data Presentation

The in vitro bioactivity of G-1 has been documented across various cell lines and experimental conditions. The following tables provide a summary of key quantitative data regarding G-1's receptor binding and its functional effects on cellular processes.



Table 1: Receptor Binding and Activation

Parameter	Value	Cell Line/System	
Ki (GPER)	11 nM	COS7 cells transfected with GPER-GFP[1]	
EC50 (GPER)	2 nM	Not specified[1]	
Binding Affinity (Kd)	11 nM	COS7 cells transfected with GPER-GFP[1]	
Binding to ERα and ERβ	No significant activity up to 10 μΜ	COS7 cells transfected with ER α or ER β [1]	

Table 2: Functional Cellular Assays

Assay	IC50/EC50	Cell Line	Reference
Inhibition of Cell Migration	0.7 nM	SKBr3	[1]
Inhibition of Cell Migration	1.6 nM	MCF-7	[1]
Inhibition of Cell Viability	1.06 μΜ	OV90[1]	[1]
Inhibition of Cell Viability	2.58 μΜ	FT190[1]	[1]
Inhibition of Cell Viability	6.97 μΜ	OVCAR420[1]	[1]

Signaling Pathways

Activation of GPER by G-1 initiates a cascade of intracellular signaling events, most notably the transactivation of the Epidermal Growth Factor Receptor (EGFR).[1] This process involves the coupling of GPER to heterotrimeric G proteins, leading to the activation of the non-receptor tyrosine kinase, Src.[1] Activated Src promotes the activity of matrix metalloproteinases



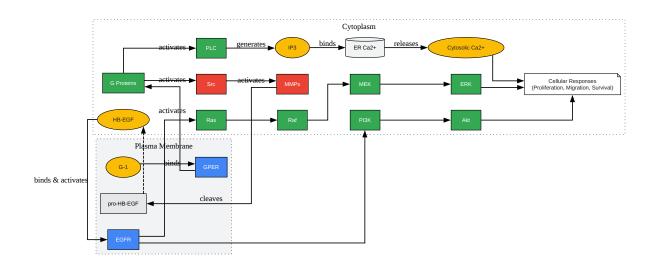




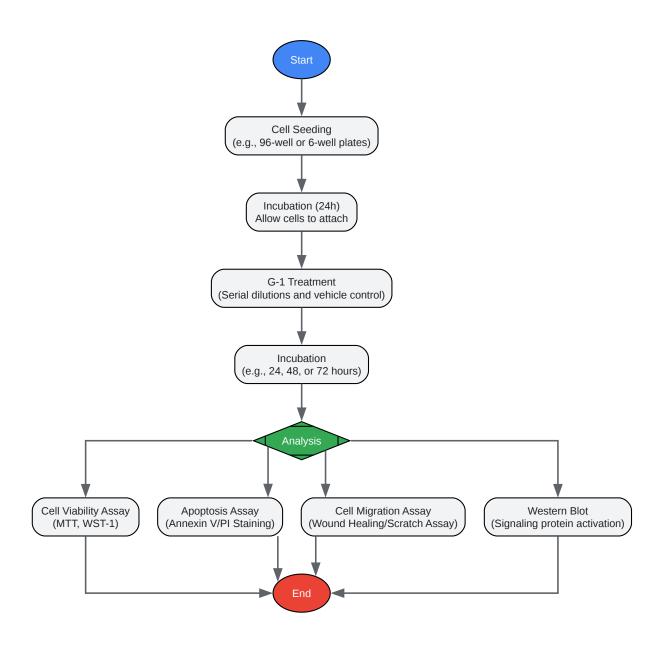
(MMPs), which cleave and release heparin-binding EGF-like growth factor (HB-EGF). The liberated HB-EGF then binds to and activates EGFR, triggering downstream signaling cascades such as the Ras/Raf/MEK/ERK (MAPK) and PI3K/Akt pathways.[1] These pathways are pivotal in regulating cellular processes like proliferation, survival, and migration.[1]

Additionally, G-1 binding to GPER can induce a rapid increase in intracellular calcium levels.[1] This is mediated through the activation of phospholipase C (PLC), which generates inositol trisphosphate (IP3). IP3 subsequently binds to its receptors on the endoplasmic reticulum, prompting the release of stored calcium into the cytoplasm.[1]









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